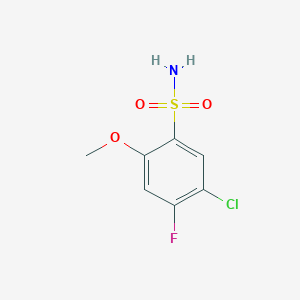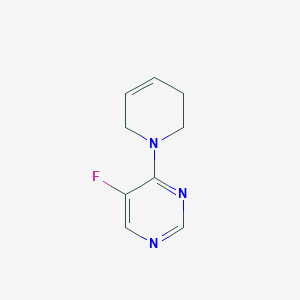
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine, also known as DFP-10917, is a pyrimidine derivative that has gained attention in the field of cancer research due to its potential as an anticancer agent. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of various cancer cell lines.
作用機序
The exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is not yet fully understood. However, studies have shown that the compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine disrupts the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as an anticancer agent. The compound has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is its specificity for cancer cells, which reduces the risk of side effects in normal cells and tissues. However, the compound may have limited efficacy against certain types of cancer and may require combination therapy with other anticancer agents to achieve optimal results.
将来の方向性
Further research is needed to fully understand the mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine and to optimize its efficacy and safety as an anticancer agent. Possible future directions for research include the development of novel formulations and delivery methods, the identification of biomarkers for patient selection, and the evaluation of 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine in clinical trials.
合成法
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine can be synthesized using a multistep process involving the condensation of 2-aminopyridine with 2-chloro-5-fluoropyrimidine, followed by reduction and cyclization. The compound can be obtained in high yield and purity using this method.
科学的研究の応用
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has been extensively studied for its anticancer properties. Preclinical studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-6-11-7-12-9(8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCAPSIPKZHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)
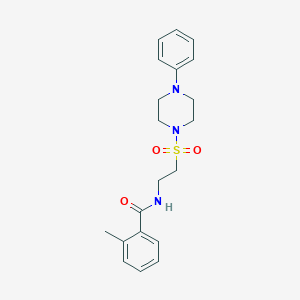
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
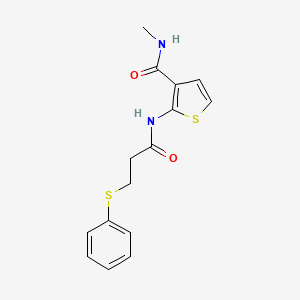
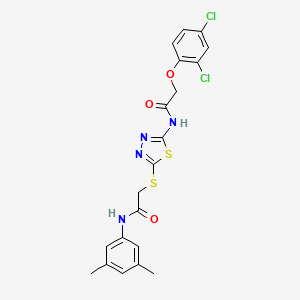
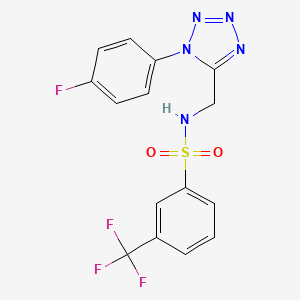
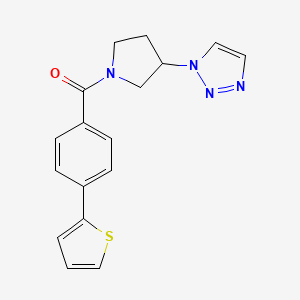
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
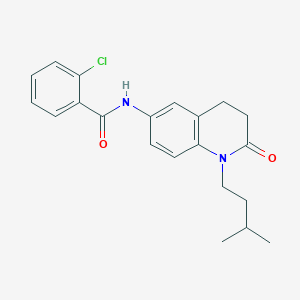
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)
